molecular formula C22H21ClN2O4S B3568933 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethoxyphenyl)acetamide

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3568933
M. Wt: 444.9 g/mol
InChI Key: MLWOZQHBEGASTB-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a chloroanilino group, and an ethoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethoxyphenyl)acetamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroaniline to form N-(benzenesulfonyl)-2-chloroaniline. This intermediate is then reacted with 2-ethoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloroanilino and ethoxyphenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)acetamide
  • 2-chloro-N-(4-ethoxyphenyl)acetamide
  • N-(2-chlorophenyl)-N-(2-ethoxyphenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethoxyphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the benzenesulfonyl and chloroanilino groups distinguishes it from other similar compounds, potentially leading to unique applications and activities.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-2-29-21-15-9-7-13-19(21)24-22(26)16-25(20-14-8-6-12-18(20)23)30(27,28)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWOZQHBEGASTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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